
バレニクリン
概要
説明
バレニクリンは、主に禁煙補助とドライアイの治療に使用される処方薬です。それはニコチン性アセチルコリン受容体の部分アゴニストであり、特にアルファ4/ベータ2サブタイプを標的としています。 この化合物は、Chantix や Champix などのブランド名で市販されています .
作用機序
バレニクリンは、脳内のアルファ4/ベータ2ニコチン性アセチルコリン受容体に結合することにより、その効果を発揮します。 この結合は、受容体を部分的に活性化し、脳の報酬中枢である腹側被蓋野でドーパミンの放出につながります . バレニクリンは、ニコチンをその結合部位から置換することにより、禁煙に関連する欲求と禁断症状を軽減します .
類似の化合物との比較
バレニクリンは、ブプロピオンやニコチン置換療法などの他の禁煙補助剤と比較されることがよくあります。 ブプロピオンは抗うつ薬であるのに対し、バレニクリンはニコチン性受容体を特異的に標的とするため、欲求の軽減に効果的です . ニコチン置換療法と比較して、バレニクリンは個人が禁煙を支援する成功率が高くなっています . ブプロピオンやニコチンなどの類似の化合物が存在しますが、バレニクリンの独自の作用機序はそれを際立たせています .
科学的研究の応用
Varenicline has a wide range of scientific research applications. In medicine, it is used to help individuals quit smoking by reducing cravings and withdrawal symptoms . In chemistry, it serves as a model compound for studying nicotinic acetylcholine receptor interactions . In biology, varenicline is used in chemogenetics to control cell populations in animal models .
生化学分析
Biochemical Properties
Varenicline acts as a partial agonist at the alpha4/beta2 subtype of nicotinic acetylcholine receptors. This interaction partially activates the receptor while simultaneously blocking nicotine from binding to it. Varenicline also interacts with other subtypes of nicotinic receptors, including alpha3/beta4, alpha3beta2, and alpha6-containing receptors, albeit with lower affinity. The drug shows full agonism at alpha7-receptors . These interactions result in the modulation of neurotransmitter release, particularly dopamine, which plays a crucial role in the reward pathways of the brain.
Cellular Effects
Varenicline influences various cellular processes by modulating nicotinic acetylcholine receptors. It affects cell signaling pathways by altering the release of neurotransmitters such as dopamine. This modulation impacts gene expression and cellular metabolism, leading to reduced cravings and withdrawal symptoms in individuals attempting to quit smoking. Varenicline’s effects on cell function also include changes in synaptic plasticity and neuronal communication .
Molecular Mechanism
At the molecular level, varenicline exerts its effects by binding to the alpha4/beta2 nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, resulting in a moderate release of dopamine. This partial activation helps alleviate withdrawal symptoms while preventing the full rewarding effects of nicotine. Varenicline’s binding to these receptors also inhibits nicotine from binding, thereby reducing the reinforcing effects of smoking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of varenicline have been observed to change over time. The drug’s stability and degradation have been studied, showing that it remains effective over extended periods. Long-term studies have indicated that varenicline maintains its efficacy in reducing cravings and withdrawal symptoms, with minimal degradation observed. In vitro and in vivo studies have demonstrated that varenicline’s effects on cellular function are sustained over time, contributing to its effectiveness as a smoking cessation aid .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of varenicline vary with different dosages. At lower doses, varenicline effectively reduces nicotine cravings and withdrawal symptoms without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and changes in behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Varenicline undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine. The primary route of elimination is through renal excretion, involving glomerular filtration and active tubular secretion. Varenicline’s interaction with metabolic pathways is limited, and it does not significantly affect metabolic flux or metabolite levels. This minimal metabolism contributes to the drug’s stability and consistent therapeutic effects .
Transport and Distribution
Within cells and tissues, varenicline is transported and distributed primarily through passive diffusion. The drug’s distribution is influenced by its binding to nicotinic acetylcholine receptors, particularly the alpha4/beta2 subtype. Varenicline’s localization within the brain is crucial for its effectiveness in modulating neurotransmitter release and reducing cravings. The drug’s transport and distribution are essential for its therapeutic action in smoking cessation .
Subcellular Localization
Varenicline’s subcellular localization is primarily within intracellular acidic vesicles containing alpha4/beta2 nicotinic acetylcholine receptors. These vesicles, identified as Golgi satellites, play a role in the drug’s trapping and slow release within neurons. This subcellular localization contributes to varenicline’s sustained effects on neurotransmitter release and its long-lasting impact on smoking cessation. The drug’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its therapeutic efficacy .
準備方法
バレニクリンは、さまざまな方法で合成できます。一般的な合成経路の1つは、7,8,9,10-テトラヒドロ-6,10-メタノ-6H-ピラジノ2,3-hベンザゼピンを適切な試薬と制御された条件下で反応させることを含みます . 工業生産方法では、多くの場合、高性能液体クロマトグラフィー(HPLC)を使用して、化合物の純度と安定性を確保します .
化学反応の分析
バレニクリンは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。 これらの反応で使用される一般的な試薬には、アセトニトリル、リン酸二水素カリウム緩衝液、トリフルオロ酢酸などがあります . これらの反応から生成される主要な生成物は、通常、バレニクリンの核心構造を保持した安定な中間体です .
科学研究への応用
バレニクリンは、幅広い科学研究への応用があります。 医学では、個人が禁煙を支援するために使用され、禁断症状と欲求を軽減します . 化学では、ニコチン性アセチルコリン受容体相互作用を研究するためのモデル化合物として役立ちます . 生物学では、バレニクリンはケモジェネティクスで動物モデルの細胞集団を制御するために使用されます .
類似化合物との比較
Varenicline is often compared to other smoking cessation aids such as bupropion and nicotine replacement therapies. Unlike bupropion, which is an antidepressant, varenicline specifically targets nicotinic receptors, making it more effective in reducing cravings . Compared to nicotine replacement therapies, varenicline has a higher success rate in helping individuals quit smoking . Similar compounds include bupropion and nicotine, but varenicline’s unique mechanism of action sets it apart .
特性
IUPAC Name |
(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHBVHOMNKWFT-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891447 | |
| Record name | Varenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Varenicline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.77e-02 g/L | |
| Record name | Varenicline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid. | |
| Details | PMID:16766716, Mihalak KB et al; Mol Pharmacol 70 (3): 801-5 (2006) | |
| Record name | VARENICLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
249296-44-4 | |
| Record name | Varenicline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249296444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARENICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HS99O8ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VARENICLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Varenicline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


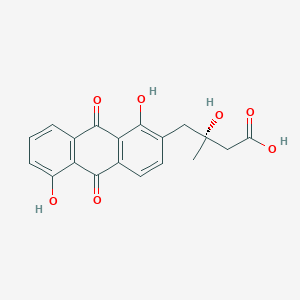
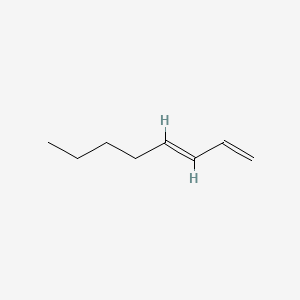

![Ethyl 2-oxobenzo[h]chromene-3-carboxylate](/img/structure/B1221256.png)
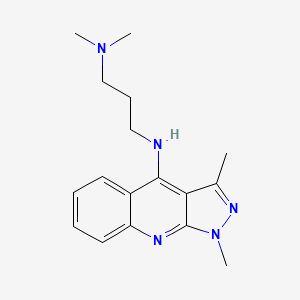
![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)
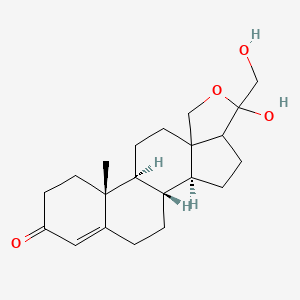
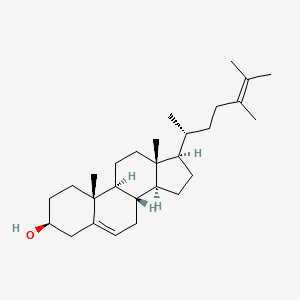

![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)


